molecular formula C24H26O5 B5010415 2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene

2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5010415
M. Wt: 394.5 g/mol
InChI Key: KQMJHFHIVQANEU-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure. It belongs to the class of aromatic compounds, specifically substituted benzenes. This compound is characterized by the presence of multiple ether linkages and phenoxy groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-19-11-12-23(24(17-19)25-2)28-16-14-26-13-15-27-21-9-6-10-22(18-21)29-20-7-4-3-5-8-20/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMJHFHIVQANEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of electrophilic aromatic substitution reactions to introduce the methoxy and methyl groups onto the benzene ring. Subsequent steps involve the formation of ether linkages through nucleophilic substitution reactions, where phenoxy groups are introduced .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and phenoxy groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of inflammatory pathways and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methyl-1-(1-methylethyl)benzene
  • 2-Methoxy-1-methyl-4-(1-methylethyl)benzene
  • 4-Methoxy-2-methyl-1-nitrobenzene

Uniqueness

What sets 2-Methoxy-4-methyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene apart from similar compounds is its complex structure with multiple ether linkages and phenoxy groups.

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